molecular formula C16H16N2O2 B1658695 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline CAS No. 61862-76-8

1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline

Katalognummer: B1658695
CAS-Nummer: 61862-76-8
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: XVHZWGNJAMSKJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a nitrobenzyl group attached to the tetrahydroquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrobenzyl bromide with tetrahydroquinoline under basic conditions. The reaction typically employs a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

61862-76-8

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H16N2O2/c19-18(20)15-9-7-13(8-10-15)12-17-11-3-5-14-4-1-2-6-16(14)17/h1-2,4,6-10H,3,5,11-12H2

InChI-Schlüssel

XVHZWGNJAMSKJG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.